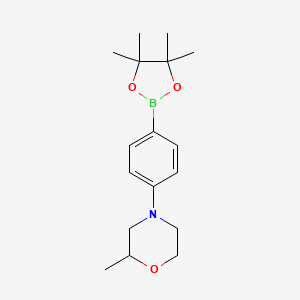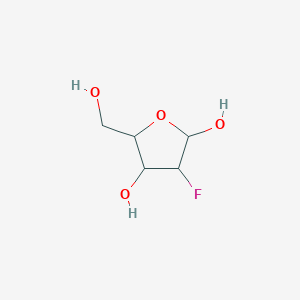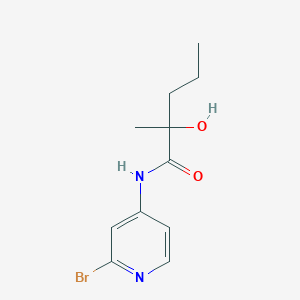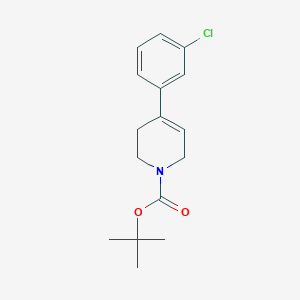
1-(2-Methylpropyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H12N2O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 2-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)hydrazinecarboxamide can be synthesized through the reaction of 2-methylpropylamine with hydrazinecarboxamide. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction can be represented as follows:
2-Methylpropylamine+Hydrazinecarboxamide→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(2-Methylpropyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
科学研究应用
1-(2-Methylpropyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1-(2-Methylpropyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include oxidative stress response and modulation of signal transduction pathways.
相似化合物的比较
Hydrazinecarboxamide: The parent compound, which lacks the 2-methylpropyl substitution.
Semicarbazide: A related compound with similar chemical properties.
Thiosemicarbazide: A sulfur-containing analog with distinct reactivity.
Uniqueness: 1-(2-Methylpropyl)hydrazinecarboxamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other hydrazinecarboxamide derivatives.
属性
CAS 编号 |
98138-27-3 |
|---|---|
分子式 |
C5H13N3O |
分子量 |
131.18 g/mol |
IUPAC 名称 |
1-amino-1-(2-methylpropyl)urea |
InChI |
InChI=1S/C5H13N3O/c1-4(2)3-8(7)5(6)9/h4H,3,7H2,1-2H3,(H2,6,9) |
InChI 键 |
VMXQPONDPXTFOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)




![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)

